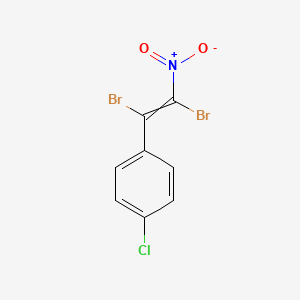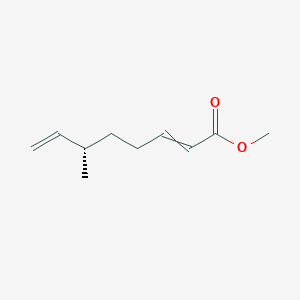
methyl (6S)-6-methylocta-2,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6S)-6-methylocta-2,7-dienoate is an organic compound with a unique structure that includes a methyl group and a diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (6S)-6-methylocta-2,7-dienoate can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of boron reagents, which are tailored for specific coupling conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (6S)-6-methylocta-2,7-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diene system and the ester functional group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like thiols and amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene system can lead to the formation of epoxides, while reduction can yield saturated esters.
Applications De Recherche Scientifique
Methyl (6S)-6-methylocta-2,7-dienoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders .
Mécanisme D'action
The mechanism of action of methyl (6S)-6-methylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl (6S)-6-methylocta-2,7-dienoate can be compared with other similar compounds, such as methyl (E)-octadec-9-enoate and 6-(1-hydroxy-(1S)-pentyl)-4-methoxy-(6S)-2H,5H-pyran-2-one . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific diene system and ester functionality, which confer distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
648409-57-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl (6S)-6-methylocta-2,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(2)7-5-6-8-10(11)12-3/h4,6,8-9H,1,5,7H2,2-3H3/t9-/m1/s1 |
Clé InChI |
BIHZCAKTDRTKSI-SECBINFHSA-N |
SMILES isomérique |
C[C@@H](CCC=CC(=O)OC)C=C |
SMILES canonique |
CC(CCC=CC(=O)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


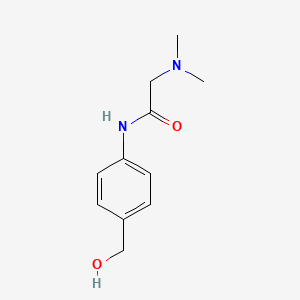

silane](/img/structure/B12603965.png)
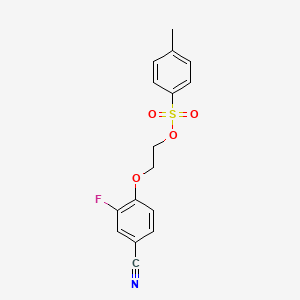
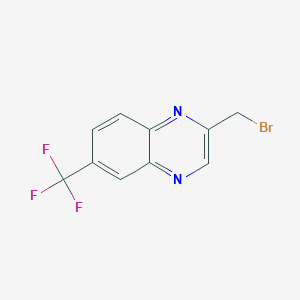
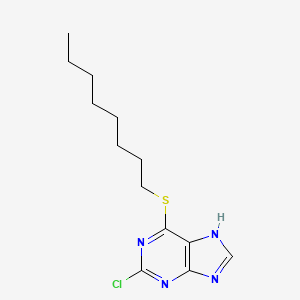
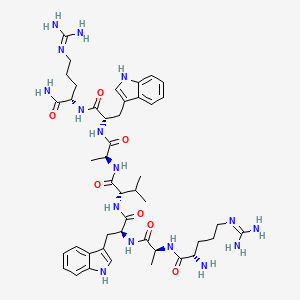
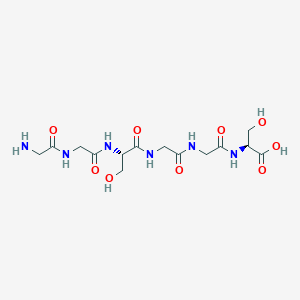
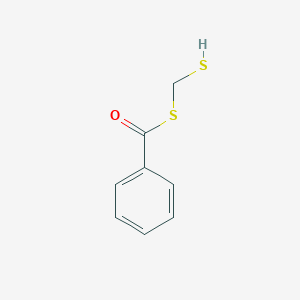
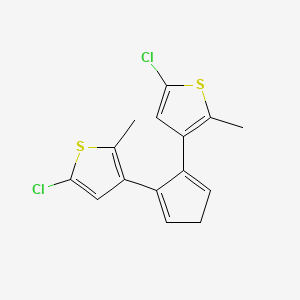
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
